3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

Catalog No.
S3345715
CAS No.
78726-74-6
M.F
C7H5Cl2NO4S
M. Wt
270.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

CAS Number

78726-74-6

Product Name

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride

IUPAC Name

3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride

Molecular Formula

C7H5Cl2NO4S

Molecular Weight

270.09 g/mol

InChI

InChI=1S/C7H5Cl2NO4S/c1-4-6(8)2-5(15(9,13)14)3-7(4)10(11)12/h2-3H,1H3

InChI Key

XMJPTCBXPMZLLJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)[N+](=O)[O-]

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is an aromatic sulfonyl chloride compound with the molecular formula C₇H₅Cl₂NO₄S and a molecular weight of approximately 270.09 g/mol. It features a sulfonyl group (-SO₂Cl) attached to a chlorinated aromatic ring, specifically at the 3-position, with a methyl group at the 4-position and a nitro group at the 5-position. This compound is characterized by its high boiling point of 366.5 ºC and density of 1.625 g/cm³ . It is classified as hazardous, causing severe skin burns and eye damage upon contact .

There is no documented information regarding the mechanism of action of CMNSC in any biological system.

  • Corrosive: The sulfonyl chloride group can react with skin and tissues, causing irritation and burns.
  • Lachrymator: May irritate the eyes.
  • Toxic: The nitro group and potential decomposition products might be toxic upon inhalation or ingestion.

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Follow proper disposal procedures for hazardous waste.

Organic Synthesis:

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride (also known as Cl-MNBsCl) primarily finds application as a versatile building block in organic synthesis. Its reactivity as a sulfonyl chloride enables the introduction of the 3-chloro-4-methyl-5-nitrobenzenesulfonyl (Cl-MNBs) group onto various organic molecules. This functional group can serve diverse purposes:

  • Protection of amines

    Cl-MNBsCl can be used to protect amines by forming a sulfonamide bond. This temporary protection strategy allows for selective manipulation of other functionalities within the molecule while the amine remains unreactive. The Cl-MNBs group can be readily removed under specific conditions to regenerate the free amine [].

  • The Cl-MNBs group can act as a good leaving group in various substitution reactions. This property allows for the selective displacement of the Cl-MNBs group by other nucleophiles, enabling the introduction of new functionalities onto the molecule [].

Medicinal Chemistry:

Due to the presence of the electron-withdrawing nitro group, the Cl-MNBs group exhibits interesting biological properties. This has led to its exploration in the field of medicinal chemistry:

  • Development of bioactive molecules: Cl-MNBsCl has been employed in the synthesis of diverse bioactive molecules, including potential antimicrobial agents and enzyme inhibitors [, ]. The Cl-MNBs group can contribute to the biological activity of these molecules through various mechanisms, such as enhancing their hydrophobicity and improving their interaction with biological targets.

Material Science:

Recent research suggests potential applications of Cl-MNBs derivatives in material science:

  • Development of functional polymers: Cl-MNBs containing monomers have been incorporated into the design of functional polymers. These polymers exhibit interesting properties, such as electrochemical activity and photoconductivity []. The Cl-MNBs group can influence the electronic properties and self-assembly behavior of these polymers, making them potentially useful in various technological applications.
Typical of sulfonyl chlorides, including:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively.
  • Electrophilic Aromatic Substitution: The presence of the nitro group can direct further electrophilic substitutions on the aromatic ring.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 3-chloro-4-methyl-5-nitrobenzenesulfonic acid .

The synthesis of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride typically involves:

  • Nitration: Starting from 3-chloro-4-methylbenzenesulfonic acid, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Chlorination: The introduction of the chlorosulfonyl group can be achieved through chlorination reactions using thionyl chloride or phosphorus pentachloride .

These steps may vary based on specific laboratory conditions and desired yields.

3-Chloro-4-methyl-5-nitrobenzenesulfonyl chloride is primarily used in:

  • Organic Synthesis: As a reagent for synthesizing sulfonamides and other derivatives in pharmaceutical chemistry.
  • Proteomics Research: It serves as a reagent for labeling proteins or peptides due to its ability to react with amino groups .

Interaction studies involving 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride focus on its reactivity with various nucleophiles, including:

  • Amines: Leading to the formation of sulfonamides.
  • Alcohols: Resulting in sulfonate esters.

These interactions are crucial for understanding its potential applications in drug development and biochemical assays .

Similar compounds include:

Compound NameCAS NumberSimilarity Score
3-Chloro-4-nitrobenzenesulfonyl chloride64835-30-90.99
2-Chloro-5-nitrobenzenesulfonyl chloride4533-95-30.91
2,6-Dichloro-3-nitrobenzenesulfonyl chloride276702-53-50.90
2-Chloro-4-nitrobenzenesulfonyl chloride20201-03-00.88
2-Methyl-5-nitrobenzenesulfonyl chloride121-02-80.79

The uniqueness of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and biological properties compared to these similar compounds .

XLogP3

2.8

Wikipedia

3-Chloro-4-methyl-5-nitrobenzene-1-sulfonyl chloride

Dates

Modify: 2023-08-19

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